Rebeccamycin is a yellow crystalline indolocarbazole antibiotic originally isolated from the actinomycete strain Saccharothrix aerocolonigenes, formerly known as Nocardia aerocolonigenes []. This potent natural product has garnered significant attention due to its diverse biological activities, primarily its antitumor and neuroprotective properties. As a DNA-binding agent, rebeccamycin exhibits inhibitory activity towards both topoisomerase I and II, enzymes essential for DNA replication and transcription [, , , ]. It accomplishes this by stabilizing the topoisomerase I-DNA cleavable complex, ultimately inhibiting the religation of DNA strands and leading to cell death []. Although promising, the poor water solubility of rebeccamycin has limited its clinical development [, ].
Synthesis Analysis
Fermentation: Rebeccamycin is naturally produced by Lechevalieria aerocolonigenes (formerly Saccharothrix aerocolonigenes) [, , ]. Fermentation optimization strategies include strain selection, media optimization, and the use of bioreactors [, , ].
Synthetic Synthesis: Several total syntheses of rebeccamycin and its derivatives have been reported [, ]. These typically involve multi-step reactions starting from simple indole derivatives. Strategies for regioselective glycosylation are crucial in these syntheses, as rebeccamycin contains a sugar moiety attached to the indolocarbazole core.
Molecular Structure Analysis
Rebeccamycin is characterized by its indolocarbazole core structure, consisting of two indole rings fused with a pyrrole ring [, , ]. Attached to this core is a β-D-glucopyranosyl moiety at the 12-position, which significantly contributes to its DNA binding affinity [, , , , ]. Two chlorine atoms are present at the 1- and 11- positions of the indolocarbazole core, influencing its topoisomerase I inhibitory activity [, ].
Mechanism of Action
Rebeccamycin primarily exerts its antitumor activity by inhibiting topoisomerase I [, , , ]. It acts as a poison by stabilizing the covalent complex formed between topoisomerase I and DNA during the DNA cleavage-religation cycle. This stabilization prevents the religation of the DNA strands, leading to DNA damage and ultimately cell death.
Physical and Chemical Properties Analysis
Appearance: Yellow crystalline solid []
Solubility: Poor water solubility, limiting its clinical applications [, ]
Applications
Topoisomerase I Inhibitor: Rebeccamycin serves as a valuable tool in biochemical and molecular biology research to investigate the structure, function, and mechanism of topoisomerase I [, , , ].
Molecular Probe: The DNA-binding properties of rebeccamycin, particularly its affinity for specific DNA sequences, make it a useful probe in DNA structure and function studies [].
Antimicrobial Agent: Rebeccamycin and its analogs exhibit moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as against certain yeasts [, , ].
Future Directions
Development of Water-Soluble Analogs: Overcoming the solubility issue is crucial for advancing rebeccamycin towards clinical applications. This can be achieved through chemical modifications or formulation strategies [, ].
Elucidation of Structure-Activity Relationships: Continued investigation of the relationship between the structure of rebeccamycin analogs and their biological activity is essential for developing more potent and selective topoisomerase I inhibitors [, , , ].
Exploration of Drug Delivery Systems: Utilizing nanotechnology and drug delivery systems may enhance the bioavailability and therapeutic efficacy of rebeccamycin and its analogs [].
Investigation of Alternative Molecular Targets: While topoisomerase I is a primary target, exploring other potential cellular targets of rebeccamycin could uncover novel therapeutic applications [, ].
Combinatorial Biosynthesis: Utilizing the biosynthetic machinery of rebeccamycin-producing microorganisms can lead to the generation of novel analogs with improved pharmacological properties [, , ].
Related Compounds
Bromorebeccamycin
Compound Description: Bromorebeccamycin is a halogenated indolocarbazole alkaloid that is structurally similar to rebeccamycin, with the key difference being the replacement of the two chlorine atoms in rebeccamycin with two bromine atoms. It exhibits similar potency and activity against P388 leukemia in murine models. [, ]
NSC 655649
Compound Description: NSC 655649 (1,11-dichloro-6-[2-(diethylamino)ethyl]-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo-[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione) is a water-soluble semi-synthetic analog of rebeccamycin. It demonstrates potent inhibition against both topoisomerase I and II, showing promising antitumor activity. [] This compound is also known as rebeccamycin analog. [, , , ]
Relevance: NSC 655649 is a key analog of rebeccamycin developed to overcome the limitations of rebeccamycin’s poor water solubility, making it more suitable for clinical development. The addition of a diethylaminoethyl group to the indolocarbazole core enhances topoisomerase II inhibitory activity, signifying the impact of structural modifications on the biological target. []
Daunorubicin
Compound Description: Daunorubicin is an anthracycline antibiotic known for its potent antitumor activity. It functions as a DNA intercalator and inhibits topoisomerase II, ultimately leading to DNA damage and cell death. []
Relevance: Although structurally dissimilar to rebeccamycin, daunorubicin serves as a reference compound in studies investigating the impact of DNA damage on intestinal epithelial barrier function. Both daunorubicin and rebeccamycin enhance barrier function by inducing claudin-5 expression and activating checkpoint kinase 1 (Chk1). [] This suggests a potential shared mechanism for enhancing intestinal barrier integrity despite differences in their structures and primary targets.
11,11′-Dichlorochromopyrrolic Acid
Compound Description: 11,11′-Dichlorochromopyrrolic acid is a key intermediate in the biosynthesis of rebeccamycin. It is formed by the condensation of two molecules of chloroindolepyruvic acid. [, , ]
Relevance: This compound provides insights into the biosynthetic pathway of rebeccamycin. The identification of 11,11′-dichlorochromopyrrolic acid as an intermediate elucidates the step-wise construction of the indolocarbazole core. Disruption of genes involved in its formation (like rebP) leads to the accumulation of this intermediate and abolishes rebeccamycin production, confirming its essential role in the biosynthetic process. []
Staurosporine
Compound Description: Staurosporine is a natural indolocarbazole alkaloid isolated from Streptomyces sp. It acts as a potent inhibitor of various protein kinases, including protein kinase C (PKC), and exhibits a broad spectrum of biological activities. [, , , , ]
Relevance: Staurosporine shares a structural similarity with rebeccamycin in the indolocarbazole core but differs in the substituents and the lack of a chlorine atom at the C-7 position. [, ] Comparative analysis of the biosynthetic pathways of rebeccamycin and staurosporine revealed that the presence or absence of specific enzymes, like RebC and StaC, determines the oxidation state at the C-7 position and consequently leads to the production of either rebeccamycin or staurosporine. [, , ]
NB-506
Compound Description: NB-506 is a synthetic analog of rebeccamycin that acts as a potent inhibitor of topoisomerase I. It exhibits promising antitumor activity and is currently undergoing clinical trials. [, , ]
Relevance: NB-506 represents a successful outcome of rebeccamycin analog development. Like NSC 655649, it demonstrates improved pharmacological properties compared to rebeccamycin, making it more suitable for clinical use. Its potent topoisomerase I inhibitory activity highlights the therapeutic potential of targeting this enzyme in cancer treatment. [, , ]
ED-110
Compound Description: ED-110 is a synthetic indolocarbazole derivative that acts as a potent topoisomerase I inhibitor, similar to rebeccamycin and NB-506. []
Relevance: ED-110 belongs to the same class of topoisomerase I inhibitors as rebeccamycin and highlights the importance of the indolocarbazole scaffold for this biological activity. The inclusion of ED-110 in studies investigating the mechanism of topoisomerase I inhibition by indolocarbazoles further emphasizes the relevance of this class of compounds in developing novel anticancer agents. []
K252c
Compound Description: K252c is a staurosporine analog and a potent inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine, sharing the indolocarbazole core. [, ]
Relevance: K252c, along with staurosporine, serves as a reference compound when investigating the structure-activity relationships of rebeccamycin analogs. [, ] The differences in their biological activities highlight the impact of even minor structural variations on target specificity.
Arcyriaflavin A
Compound Description: Arcyriaflavin A is an indolocarbazole natural product and a biosynthetic precursor of staurosporine. It differs from rebeccamycin in the oxidation state of the C-7 carbon. [, , ]
Relevance: Arcyriaflavin A is a key intermediate in the staurosporine biosynthetic pathway and sheds light on the divergence point between the staurosporine and rebeccamycin pathways. [, , ] Despite sharing a common precursor, the presence of different enzymes like StaC and RebC directs the biosynthetic pathway towards either arcyriaflavin A (and subsequently staurosporine) or rebeccamycin.
7-Hydroxy-K252c
Compound Description: 7-Hydroxy-K252c is an indolocarbazole compound that is structurally similar to K252c, with the addition of a hydroxyl group at the C-7 position. []
Compound Description: 3,9-Difluoro-1,11-didechloro-4′-demethyl rebeccamycin is a synthetic analog of rebeccamycin that bears fluorine atoms at the 3 and 9 positions, chlorine atoms at the 1 and 11 positions, and lacks a methyl group at the 4′ position of the sugar moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ragaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic activity. Ragaglitazar reduces blood pressure (BP) and improves endothelial function in antihypertensive studies.
Rafabegron, also known as AJ-9677; TAK 677; AD 9677, is a potent and selective beta3-adrenoceptor agonist. Rafabegron is a potential treatment of non-insulin dependent diabetes and obesity. Rafabegron has a high relaxant potency on the rat, monkey and human detrusor smooth muscle, and it may have the potential to treat overactive bladder.
Ralaniten Acetate is an orally bioavailable, small molecule inhibitor of the acetate form of ralaniten, a N-terminal domain (NTD) of the androgen receptor (AR), with potential antineoplastic activity. Upon oral administration of ralaniten acetate, ralaniten specifically binds to the NTD of AR, thereby inhibiting both AR activation and the AR-mediated signaling pathway. This inhibits cell growth in AR-overexpressing tumor cells. AR is overexpressed in prostate cancers and is involved in proliferation, survival and chemoresistance of tumor cells.
Ralitoline is an anticonvulsant. Ralitoline has sodium channel blocking activities. The efficacy of this compound seems to be comparable or even better than that of conventional antiepileptics.
Ralimetinib Mesylate is the dimesylate salt form of LY2228820, a tri-substituted imidazole derivative and orally available, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential anti-inflammatory and antineoplastic activities. Upon administration, ralimetinib inhibits the activity of p38, particularly the alpha and beta isoforms, thereby inhibiting MAPKAPK2 phosphorylation and preventing p38 MAPK-mediated signaling. This may inhibit the production of a variety of cytokines involved in inflammation, cellular proliferation and angiogenesis such as tumor necrosis factor alpha (TNFa), interleukin (IL)-1, -6 and -8, vascular endothelial growth factor, and macrophage inflammatory protein-1 alpha. Ultimately this induces apoptosis and reduces tumor cell proliferation. In addition, inhibition of the p38 MAPK pathway by LY2228820 increases the antineoplastic activity of certain chemotherapeutic agents. p38 MAPK, a serine/threonine protein kinase that is often upregulated in cancer cells, plays a crucial role in tumor cell proliferation, angiogenesis and metastasis.